REACTION_CXSMILES
|
[C:1]1(=[O:25])[N:5]([CH2:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([O:13]C(C)(C)C)=[O:12])=[CH:9][CH:8]=2)[C:4](=[O:20])[C:3]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:2]12>FC(F)(F)C(O)=O>[C:4]1(=[O:20])[N:5]([CH2:6][C:7]2[CH:19]=[CH:18][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[C:1](=[O:25])[C:2]2=[CH:24][CH:23]=[CH:22][CH:21]=[C:3]12
|
Name
|
tert.butyl 4-phthalimidomethyl-benzoate
|
Quantity
|
337 mg
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=CC=C(C(=O)OC(C)(C)C)C=C1)=O)=CC=CC2)=O
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(C=2C(C(N1CC1=CC=C(C(=O)O)C=C1)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |